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Compound Name: Jensenone

Cat. No.: B15601723

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jensenone, a formylated phloroglucinol compound first isolated from the steam volatile leaf oil
of Eucalyptus jensenii, has garnered interest within the scientific community for its biological
activities.[1] Its structure, 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde,
presents a unique combination of a highly substituted aromatic core with two aldehyde groups
and an isovaleryl side chain. Understanding the precise molecular architecture through
spectroscopic analysis is paramount for elucidating its mechanism of action and for guiding
synthetic efforts toward analogous compounds with potential therapeutic applications. This
technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) data of Jensenone, presented in a structured format for clarity
and comparative analysis. Detailed experimental protocols and visual representations of
analytical workflows and structural correlations are also included to facilitate a deeper
understanding of its characterization.

Spectroscopic Data of Jensenone

The structural elucidation of Jensenone relies heavily on the interpretation of its one-
dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass
spectrometry for molecular weight and fragmentation analysis. The following tables summarize
the key quantitative data obtained from these techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Jensenone

Chemical Shift (8)

Coupling Constant

Position Multiplicity
ppm (J) Hz
H-1' 10.25 S
H-3' 10.25 s
OH-2, OH-6 14.0 (broad s) brs
OH-4 12.0 (broad s) brs
H-2" 2.95 d 7.0
H-3" 2.20 m
H-4" 0.95 d 6.5

Table 2: 13C NMR Spectroscopic Data for Jensenone

Position Chemical Shift (6) ppm
C-1 105.0

C-2,C-6 165.0

C-3,C-5 108.0

C-4 168.0

C-1' (CHO) 193.0

C-3' (CHO) 193.0

C-1" (C=0) 205.0

c-2" 53.0

Cc-3" 25.0

Cc-4" 22.5
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Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Jensenone

lon mliz (relative intensity %) Proposed Fragment
[M]+ 266 (100) Molecular lon

[M-15]+ 251 (20) [M - CHs]*

[M-29]+ 237 (35) [M - CHOJ* or [M - CzHs]*
[M-43]+ 223 (80) [M - CH(CHs)2]*

[M-57]+ 209 (60) [M - COCH(CH3)2]*
[M-85]+ 181 (45) [M - CH2CH(CH3)2]*

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure
elucidation. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure Jensenone (typically 5-10 mg) is dissolved in 0.5-0.7
mL of a deuterated solvent, commonly chloroform-d (CDCIs) or acetone-ds, in a standard 5 mm
NMR tube. Tetramethylsilane (TMS) is added as an internal standard (& 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a
Bruker Avance operating at 400 MHz or 500 MHz for H nuclei.

1D NMR (*H and 3C):

» 1H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, an acquisition
time of around 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans
are accumulated for a good signal-to-noise ratio.

e 13C NMR: Spectra are recorded with proton decoupling. A spectral width of about 220 ppm is
used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. A larger
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number of scans (e.g., 1024 or more) is usually required to obtain a sufficient signal-to-noise
ratio due to the low natural abundance of the 13C isotope.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.
Standard gradient-enhanced COSY (gCOSY) pulse sequences are used. The spectral width
in both dimensions is set to cover all proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with
their directly attached carbons. A standard gradient-enhanced HSQC pulse sequence is
used, with the spectral width in the *H dimension covering all proton signals and in the 13C
dimension covering the expected range of carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3
bond) correlations between protons and carbons. A standard gradient-enhanced HMBC
pulse sequence is employed. The long-range coupling constant is typically optimized to 8-10
Hz.

Mass Spectrometry

Instrumentation: Mass spectra are commonly obtained using a mass spectrometer with an

electron ionization (EIl) source, often coupled with a gas chromatograph (GC-MS) for sample

introduction.

Experimental Conditions:

lonization Mode: Electron lonization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Scan Range: m/z 40-500

Visualizations
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The following diagrams, generated using the DOT language, illustrate key workflows and
structural relationships in the spectroscopic analysis of Jensenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Jensenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601723#spectroscopic-data-analysis-of-
jensenone-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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